2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide is an organic compound with the molecular formula C13H13Cl2N3O2S and a molecular weight of 346.23 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of ceritinib, a drug used in the treatment of non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4,5-trichloropyrimidine and 4-aminobenzenesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Intermediate Formation: The initial reaction forms an intermediate compound, which is then further reacted with 4-methylpyrimidine-2-amine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2,5-Dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is a key intermediate in the synthesis of ceritinib, a drug used to treat non-small cell lung cancer.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-{4-[(4-pentylcyclohexyl)phenyl]benzenesulfonamide}: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Another structurally related compound used in pharmaceutical synthesis.
Uniqueness
The uniqueness of 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide lies in its specific substituents, which confer distinct chemical properties and biological activities. Its role as an intermediate in the synthesis of ceritinib highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C17H14Cl2N4O4S2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14Cl2N4O4S2/c1-11-8-9-20-17(21-11)23-28(24,25)14-5-3-13(4-6-14)22-29(26,27)16-10-12(18)2-7-15(16)19/h2-10,22H,1H3,(H,20,21,23) |
InChI Key |
PABRUQSGNFNZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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